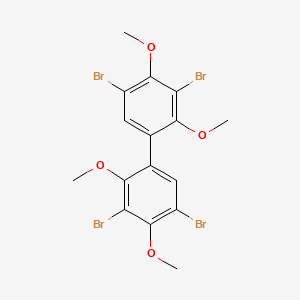
3,3',5,5'-Tetrabromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl: is a brominated biphenyl compound characterized by the presence of four bromine atoms and four methoxy groups attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl typically involves the bromination of 2,2’,4,4’-tetramethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Debrominated biphenyl compounds.
Substitution: Biphenyl derivatives with various substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medical Research:
Industry:
Flame Retardants: The brominated structure makes it suitable for use in flame retardant formulations.
Electronics: It is used in the production of electronic components, such as printed circuit boards.
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
- 4,4’,6,6’-Tetrabromo-2,2’-biphenol
- 2,2’-Dibromobiphenyl
Comparison:
- 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other brominated biphenyls.
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene contains sulfur atoms, which impart different electronic properties and potential applications in organic electronics.
- 4,4’,6,6’-Tetrabromo-2,2’-biphenol has hydroxyl groups, making it more suitable for applications requiring hydrogen bonding.
- 2,2’-Dibromobiphenyl has fewer bromine atoms, resulting in different reactivity and applications .
Eigenschaften
CAS-Nummer |
61344-05-6 |
|---|---|
Molekularformel |
C16H14Br4O4 |
Molekulargewicht |
589.9 g/mol |
IUPAC-Name |
1,3-dibromo-5-(3,5-dibromo-2,4-dimethoxyphenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C16H14Br4O4/c1-21-13-7(5-9(17)15(23-3)11(13)19)8-6-10(18)16(24-4)12(20)14(8)22-2/h5-6H,1-4H3 |
InChI-Schlüssel |
FFDRIGVSBXRPDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1C2=CC(=C(C(=C2OC)Br)OC)Br)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


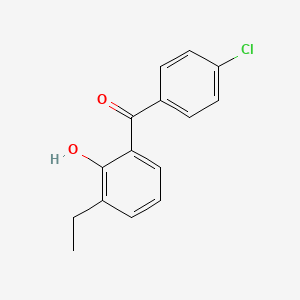
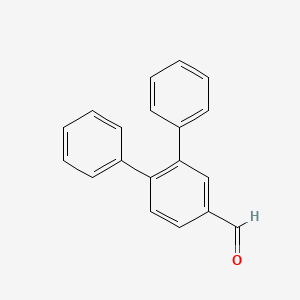
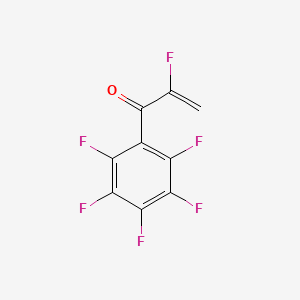
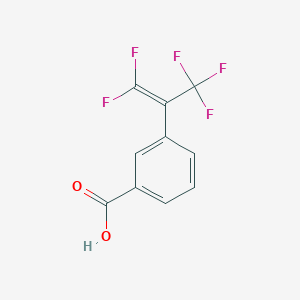
![1-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14582843.png)
![3-([1,1'-Biphenyl]-4-yl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B14582844.png)
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)


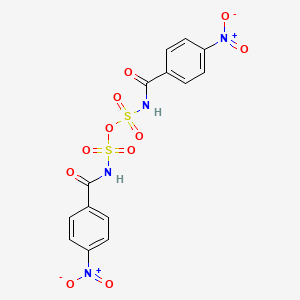
![5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14582885.png)
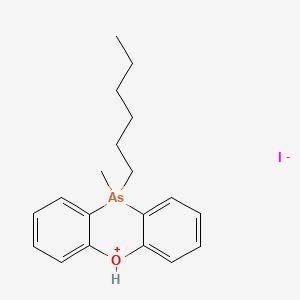
![6-[(2-Hydroxyethyl)amino]-9-methyl-1,9-dihydro-2H-purin-2-one](/img/structure/B14582898.png)
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
